
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide, also known as DPhO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. DPhO is a pyrazole derivative that has a unique molecular structure and properties that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has also been shown to disrupt the cell membrane of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In insects and fungi, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been shown to disrupt the cell membrane, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has several advantages for laboratory experiments. It has a unique molecular structure and properties that make it a promising candidate for further study. It has been reported to have high yield and purity in the synthesis process. However, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide. In medicine, further research is needed to determine its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, more studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In material science, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide can be further studied for its potential use in the development of organic semiconductors for electronic devices. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been the subject of various scientific studies due to its potential applications in different fields. In medicine, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been used to synthesize organic semiconductors for electronic devices.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-15(17-16(20)14-9-6-10-21-14)12(2)19(18-11)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPMIDUPXQJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7545913.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)
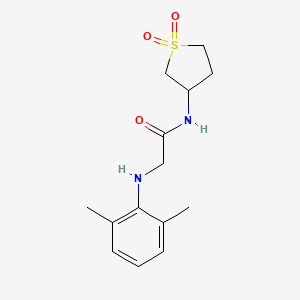
![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
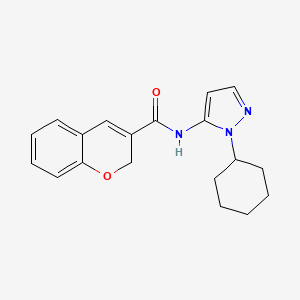
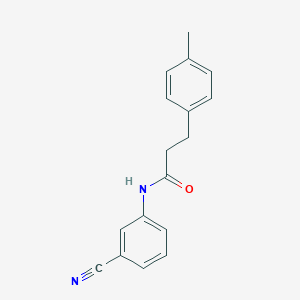
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
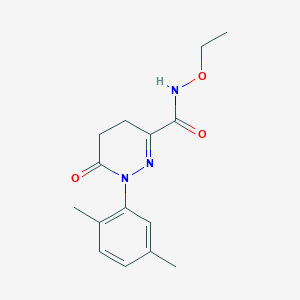

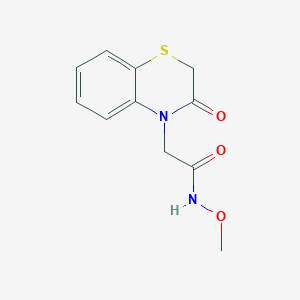
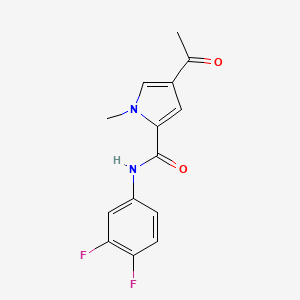
![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)